5-nitro-3,4-dihydro-2H-1,4-benzoxazine
Overview
Description
5-nitro-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound with the CAS Number 137469-90-0 and a linear formula of C8H8N2O3 . It has a molecular weight of 180.16 .
Synthesis Analysis
The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives involves a Lewis acid-catalyzed SN2-type ring opening of activated aziridines with 2-halophenols, followed by Cu(I)-catalyzed intramolecular C-N cyclization . Another method involves the use of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction .Molecular Structure Analysis
The IUPAC name for this compound is 5-nitro-3,4-dihydro-2H-1,4-benzoxazine . The InChI code is 1S/C8H8N2O3/c11-10(12)6-2-1-3-7-8(6)9-4-5-13-7/h1-3,9H,4-5H2 .Physical And Chemical Properties Analysis
5-nitro-3,4-dihydro-2H-1,4-benzoxazine is a solid with a melting point of 96 - 98 degrees Celsius .Scientific Research Applications
Application in Medicinal Chemistry
Scientific Field
Medicinal Chemistry
Summary of Application
5-Nitro-3,4-dihydro-2H-1,4-benzoxazine is explored for its potential therapeutic properties. Its derivatives have been studied for their antihypertensive effects by acting as K_ATP channel openers .
Methods of Application
The compound is synthesized and then tested for biological activity against known standards such as cromakalim for K_ATP channel opening activity. The methods involve in vitro assays followed by in vivo testing for efficacy and toxicity .
Results
The results indicated that certain derivatives could act as antihypertensives, with activities comparable to cromakalim. However, detailed quantitative data or statistical analyses are not provided in the search results.
Application in Cancer Research
Scientific Field
Cancer Research
Summary of Application
Derivatives of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine have been investigated as anticancer agents. They show potential in inhibiting hypoxic tumors by downregulating hypoxia-induced genes .
Methods of Application
The compounds are synthesized and tested on cancer cell lines under hypoxic conditions. Gene expression analysis is conducted to assess the impact on hypoxia-induced genes .
Results
The compounds inhibited hypoxic tumors effectively while exhibiting low toxicity to normoxic cells. Quantitative data on gene expression levels were provided, showing significant downregulation of target genes .
Application in Neuropharmacology
Scientific Field
Neuropharmacology
Summary of Application
3,4-Dihydro-2H-benzo[1,4]oxazine derivatives have been designed as 5-HT6 receptor antagonists, which could have implications for treating neurological disorders .
Methods of Application
The derivatives are synthesized and their affinities for the 5-HT6 receptor are measured using radioligand binding assays. Brain penetration studies are conducted in rats .
Results
Many compounds displayed subnanomolar affinities for the 5-HT6 receptor and demonstrated good brain penetration, suggesting potential for further development as neuropharmacological agents .
Application in Antibacterial Research
Scientific Field
Microbiology
Summary of Application
Benzoxazine derivatives, including 5-nitro-3,4-dihydro-2H-1,4-benzoxazine, have been found to exhibit antibacterial activities .
Methods of Application
These compounds are synthesized and tested against various bacterial strains using standard microbiological assays like disk diffusion and MIC determination .
Results
The studies have shown that some derivatives possess significant antibacterial properties, with potential for development as new antibacterial agents .
Application in Material Science
Scientific Field
Material Science
Summary of Application
5-Nitro-3,4-dihydro-2H-1,4-benzoxazine derivatives have been explored for their potential in smart window applications, where they can modify transparency and enhance adhesion properties .
Methods of Application
The derivatives are incorporated into materials like polystyrene (PS) and tested for their effects on transparency and adhesion strength .
Results
The addition of these compounds to materials has been shown to significantly improve the desired properties, such as increasing the shear strength by a factor of 7 .
Application in Explosive Materials
Scientific Field
Defense and Safety
Summary of Application
Compounds structurally related to 5-nitro-3,4-dihydro-2H-1,4-benzoxazine, such as 5-Nitro-2,4-Dihydro-3H-1,2,4-Triazole-3-One (NTO), are used in the preparation of insensitive explosives due to their stability .
Methods of Application
NTO is combined with other materials to create melt-cast explosives and pressed explosives with thermoplastic binders .
Results
The resulting explosives demonstrate high insensitivity, thermal, and mechanical stability, making them suitable for use in Insensitive Munitions .
Application in Antimalarial Research
Scientific Field
Pharmacology
Summary of Application
Fused tricyclic derivatives of benzoxazines have been studied for their antimalarial activity, particularly in inhibiting β-hematin formation .
Methods of Application
These compounds are synthesized and tested in vitro for their ability to inhibit β-hematin formation, a key process in the malaria parasite’s lifecycle .
Results
The studies indicate that these derivatives can confer antimalarial activity, suggesting their potential as new antimalarial agents .
Application in Anti-inflammatory and Analgesic Research
Summary of Application
Benzoxazine derivatives are known to possess anti-inflammatory and analgesic properties, making them candidates for the development of new pain relief medications .
Methods of Application
The derivatives are synthesized and their pharmacological effects are assessed using animal models and assays that measure inflammation and pain response .
Results
The results from these studies have shown that certain benzoxazine derivatives can effectively reduce inflammation and pain, highlighting their medicinal importance .
Application in Neuroprotective Research
Scientific Field
Neuroscience
Summary of Application
Some benzoxazine derivatives are being investigated for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .
Methods of Application
These compounds are tested on neuronal cell cultures and animal models to evaluate their protective effects against neurotoxicity .
Results
The findings suggest that benzoxazine derivatives can provide neuroprotection, potentially offering therapeutic benefits for neurodegenerative conditions .
This detailed analysis covers a wide range of scientific fields and applications for the compound 5-nitro-3,4-dihydro-2H-1,4-benzoxazine, demonstrating its versatility and potential in various areas of research and development.
Application in Antimicrobial Research
Summary of Application
The antimicrobial properties of benzoxazine derivatives are being explored, with some compounds showing promise against resistant bacterial strains .
Methods of Application
Derivatives are synthesized and their antimicrobial efficacy is tested using assays like broth microdilution to determine the minimum inhibitory concentration (MIC) .
Results
Some derivatives have shown significant activity against a range of bacteria, including those resistant to conventional antibiotics .
Application in Antiviral Research
Scientific Field
Virology
Summary of Application
Benzoxazine derivatives are studied for their potential to inhibit viral replication and as treatments for various viral infections .
Methods of Application
Compounds are tested in vitro against different viruses, and their ability to inhibit viral replication is assessed .
Results
Promising results have been obtained, with some derivatives showing potent antiviral activities .
Application in Antihypertensive Research
Scientific Field
Cardiovascular Pharmacology
Summary of Application
Benzoxazine derivatives are investigated for their K_ATP channel opening activity, which can be beneficial in treating hypertension .
Methods of Application
Synthesized compounds are tested for their ability to relax vascular smooth muscle through K_ATP channel activation .
Results
Several derivatives have demonstrated antihypertensive effects, indicating their potential use in managing high blood pressure .
Application in Antidiabetic Research
Scientific Field
Endocrinology
Summary of Application
The potential of benzoxazine derivatives to act as antidiabetic agents is being explored, particularly through mechanisms involving AMPA receptor modulation .
Methods of Application
Derivatives are tested for their ability to influence glucose metabolism and insulin sensitivity .
Results
Some compounds have shown promising results in improving glucose homeostasis and insulin response .
Application in Anti-inflammatory and Analgesic Research
Scientific Field
Immunopharmacology
Summary of Application
Benzoxazine derivatives are evaluated for their anti-inflammatory and analgesic properties, which could lead to new treatments for chronic pain and inflammation .
Methods of Application
Compounds are tested in animal models for their efficacy in reducing inflammatory markers and pain perception .
Results
Certain derivatives have been effective in reducing inflammation and pain in preclinical models .
Application in Anticancer Research
Scientific Field
Oncology
Summary of Application
Benzoxazine derivatives are being developed as anticancer agents, with some showing the ability to inhibit angiogenesis, a critical process in tumor growth .
Methods of Application
Compounds are tested on cancer cell lines and in animal models to assess their impact on tumor angiogenesis .
Results
Derivatives that inhibit angiogenesis have been identified, offering a potential pathway for cancer treatment .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
5-nitro-3,4-dihydro-2H-1,4-benzoxazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-10(12)6-2-1-3-7-8(6)9-4-5-13-7/h1-3,9H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMLNKRYGKJRJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C2N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20568096 | |
Record name | 5-Nitro-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20568096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-3,4-dihydro-2H-1,4-benzoxazine | |
CAS RN |
137469-90-0 | |
Record name | 5-Nitro-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20568096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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